molecular formula C7H7Cl2NO B599609 3,5-Dichloro-4-ethoxypyridine CAS No. 1289009-67-1

3,5-Dichloro-4-ethoxypyridine

Cat. No.: B599609
CAS No.: 1289009-67-1
M. Wt: 192.039
InChI Key: XJBYWCPCPVFGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-ethoxypyridine: is a chemical compound belonging to the pyridine family. It is characterized by its colorless to yellowish liquid appearance and has the molecular formula C7H7Cl2NO . This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-ethoxypyridine typically involves the chlorination of 4-ethoxypyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as weak-base ion-exchange resins, can enhance the reaction rate and yield . Post-reaction purification involves filtration, solvent extraction, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of 3,5-dichloro-4-aminopyridine or 3,5-dichloro-4-thiopyridine.

    Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-ethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized to study the effects of pyridine derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes such as kinases or proteases.

    Receptors: Modulation of receptor activity by binding to receptor sites.

    Signaling Pathways: Interference with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    3,5-Dichloro-4-formylpyridine: Similar structure but with a formyl group instead of an ethoxy group.

    3,5-Dichloro-4-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.

    3,5-Dichloro-4-methylpyridine: Features a methyl group in place of the ethoxy group.

Uniqueness: 3,5-Dichloro-4-ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,5-dichloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBYWCPCPVFGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705478
Record name 3,5-Dichloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289009-67-1
Record name 3,5-Dichloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.